3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one
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Overview
Description
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridazinone core substituted with bromophenyl and chlorophenyl groups, as well as an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 3-bromobenzohydrazide can react with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
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Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized by cyclization of a hydrazine derivative with a diketone. For example, 4-chlorophenylhydrazine can react with a diketone under acidic conditions to form the pyridazinone ring.
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Coupling Reactions: : The final step involves coupling the oxadiazole and pyridazinone intermediates. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the bromophenyl and chlorophenyl groups, leading to the formation of corresponding phenols or quinones under strong oxidizing conditions.
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Reduction: : Reduction reactions can target the oxadiazole ring or the pyridazinone core, potentially leading to ring-opening or hydrogenation products.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts for Substitution: Palladium catalysts (Pd/C), copper catalysts (CuI).
Major Products
Oxidation Products: Phenols, quinones.
Reduction Products: Hydrogenated derivatives, ring-opened products.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one: Has the bromine substituent in a different position, potentially altering its chemical and biological properties.
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one: Lacks the chlorine substituent, which may influence its overall activity and stability.
Uniqueness
The presence of both bromine and chlorine substituents, along with the oxadiazole and pyridazinone rings, makes 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one unique
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN4O2/c19-12-3-1-2-11(10-12)17-21-18(26-23-17)16-15(25)8-9-24(22-16)14-6-4-13(20)5-7-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZSDUCAVBUMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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